

An In-depth Technical Guide to 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Cat. No.: B071783

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CAS Number: 180869-38-9[[1](#)]

This technical guide provides a comprehensive overview of **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine**, including its physicochemical properties, a proposed synthetic route, and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	180869-38-9	[1]
Molecular Formula	C8H13N3O2	[1]
Molar Mass	183.21 g/mol	[1]
Boiling Point	270.4°C at 760 mmHg	[1]
IUPAC Name	4-(dimethoxymethyl)-N-methylpyrimidin-2-amine	
Synonyms	2-(METHYLAMINO)PYRIMIDINE-4-CARBOXALDEHYDE DIMETHYL ACETAL	[1]

Proposed Synthesis and Experimental Protocol

While specific literature detailing the synthesis of **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine** is not readily available, a plausible synthetic route can be devised based on established pyrimidine chemistry. The following protocol is a hypothetical procedure derived from analogous syntheses of substituted pyrimidines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Scheme: The proposed synthesis involves a two-step process starting from a commercially available dichloropyrimidine, followed by a nucleophilic substitution.

Step 1: Synthesis of 4-chloro-N-methylpyrimidin-2-amine

This intermediate can be prepared from 2,4-dichloropyrimidine and methylamine.

- Materials:

- 2,4-dichloropyrimidine
- Methylamine (40% in water)
- Ethanol

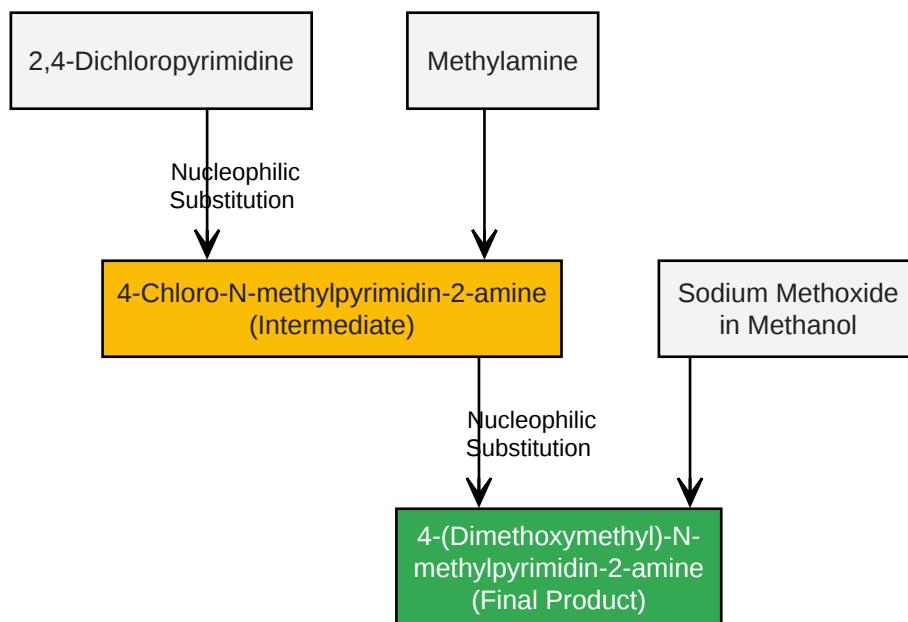
- Sodium bicarbonate
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Protocol:
 - In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add methylamine (1.1 eq) dropwise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, remove the ethanol under reduced pressure.
 - Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine**

This final step involves the reaction of the intermediate with sodium methoxide to form the dimethoxymethyl group.

- Materials:
 - 4-chloro-N-methylpyrimidin-2-amine

- Sodium methoxide
- Methanol
- Dichloromethane
- Saturated aqueous ammonium chloride
- Anhydrous magnesium sulfate
- Protocol:
 - Prepare a solution of sodium methoxide in methanol.
 - Add 4-chloro-N-methylpyrimidin-2-amine (1.0 eq) to the sodium methoxide solution.
 - Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
 - After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
 - Extract the product with dichloromethane.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the final product by column chromatography.

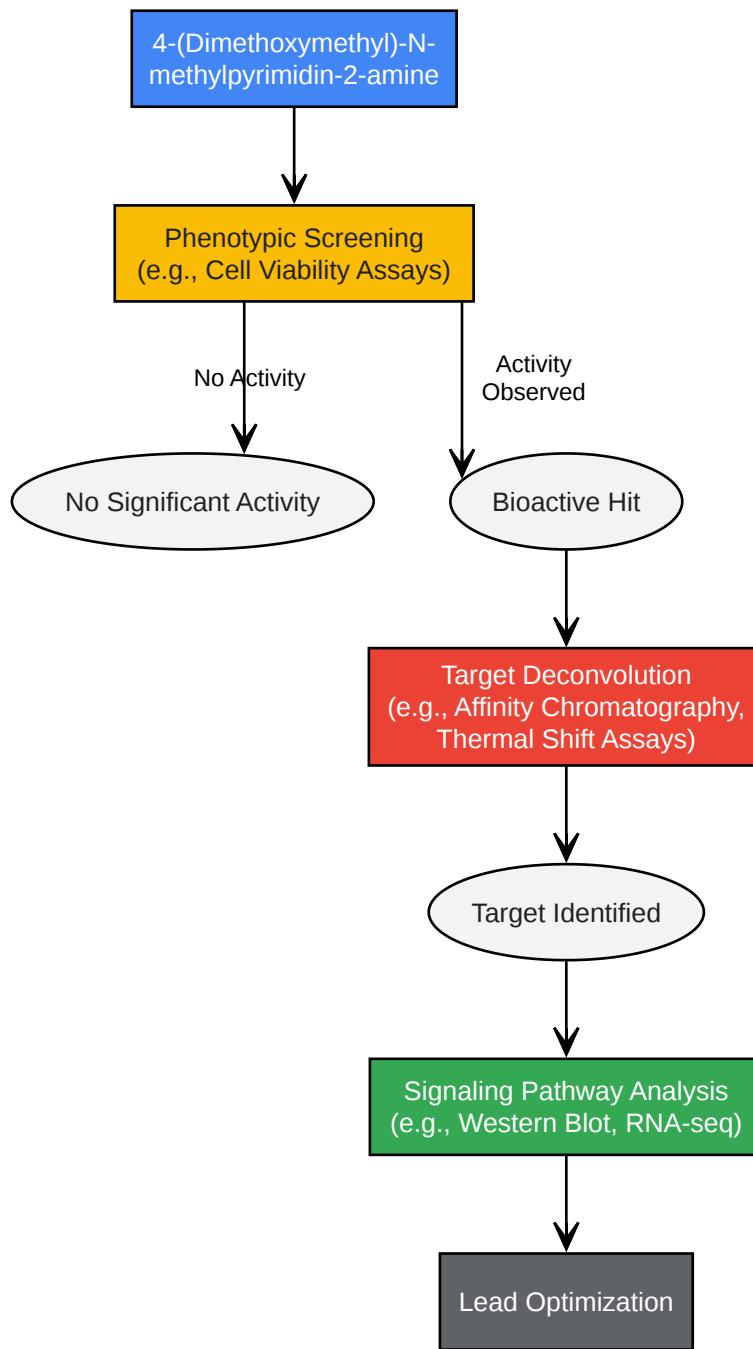
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Caption: Proposed synthetic workflow for **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine**.

Potential Biological Activity and Screening

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological and pharmacological activities.^[2] These include roles as antifungal agents, pesticides, and inhibitors of various kinases such as Bcr-Abl kinase and glycogen synthase kinase (GSK3).^[2] Given its structure, **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine** is a candidate for screening against a variety of biological targets, particularly in the context of oncology and infectious diseases.

A general workflow for the initial biological screening of this compound is proposed below. This workflow aims to identify potential biological targets and signaling pathways affected by the compound.



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Caption: Hypothetical workflow for biological screening and target identification.

Safety Information

Specific GHS and safety data for **4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine** are not extensively documented. However, based on structurally related compounds, it is prudent to

handle this chemical with appropriate safety precautions. Assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine is a substituted pyrimidine with potential for further investigation in medicinal chemistry and drug discovery. This guide provides essential physicochemical data, a plausible synthetic route, and a strategic workflow for exploring its biological activity. The information presented herein serves as a foundational resource for researchers interested in the synthesis and application of this and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071783#4-dimethoxymethyl-n-methylpyrimidin-2-amine-cas-number>]

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